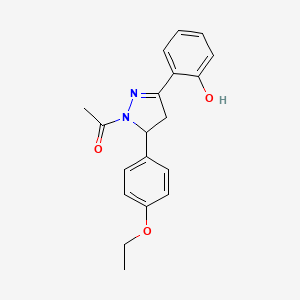
(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate” is a complex organic molecule that contains two isoxazole rings. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the phenyl and chlorophenyl groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two isoxazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom . The phenyl and chlorophenyl groups are likely to contribute to the overall shape and electronic distribution of the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole rings and the phenyl and chlorophenyl groups. Isoxazoles are known to participate in a variety of chemical reactions, including cycloadditions .
Applications De Recherche Scientifique
Overview
The compound "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" belongs to a class of organic compounds known for their diverse applications in scientific research. These applications span various fields, including pharmacological studies, materials science, and chemical synthesis. This summary delves into the scientific research applications of this compound, focusing on studies that highlight its utility without discussing drug use, dosage, or side effects.
Pharmacological Significance
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It also shows potential in regulating lipid metabolism and glucose, which could be beneficial for treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These properties suggest the relevance of phenolic compounds in therapeutic roles, potentially encompassing derivatives like "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" (Naveed et al., 2018).
Environmental Applications
The environmental fate and behavior of antimicrobial agents, such as Triclosan (TCS), and their transformation products have been extensively studied. These studies shed light on the persistence and toxicity of chlorinated compounds in the environment. Similarly, research into the environmental impact of chlorinated and brominated compounds can provide insights into the behavior of "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" and its derivatives, highlighting the importance of understanding their degradation pathways and potential environmental risks (Bedoux et al., 2012).
Chemical Synthesis and Material Science
Isoxazolone derivatives, including 4-arylmethylideneisoxazol-5(4H)-ones, have significant biological and medicinal properties. They serve as intermediates for synthesizing various heterocycles and undergo numerous chemical transformations. The synthesis methodologies and applications of these derivatives in creating novel materials and compounds emphasize the importance of isoxazolone frameworks in developing new chemical entities. This relevance extends to the synthesis and exploration of "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" for potential applications in medicinal chemistry and material science (Laroum et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-13-19(20(24-27-13)16-9-5-6-10-17(16)22)21(25)26-12-15-11-18(28-23-15)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMJPOZEZNLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)


![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)
![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)



